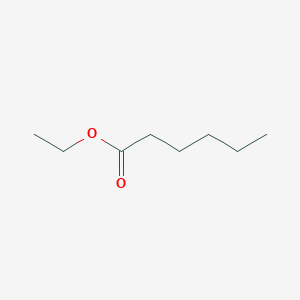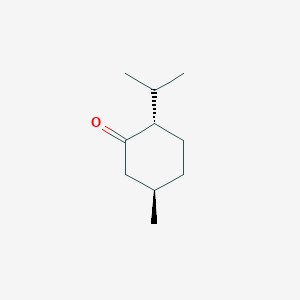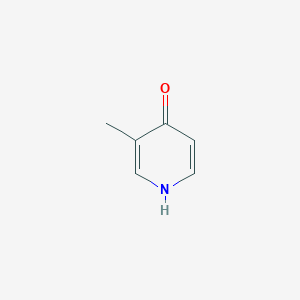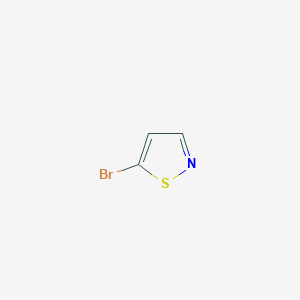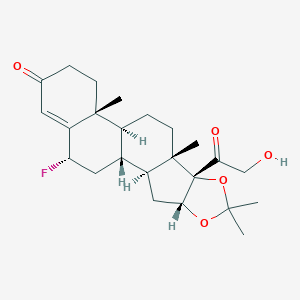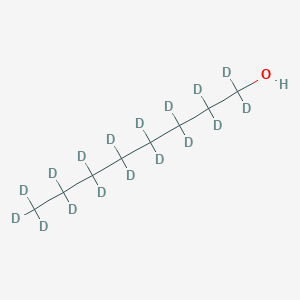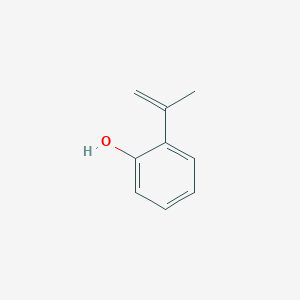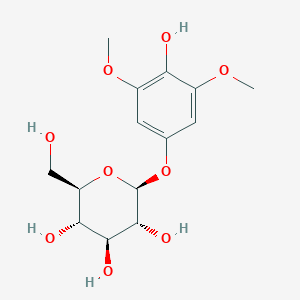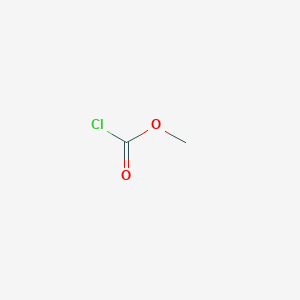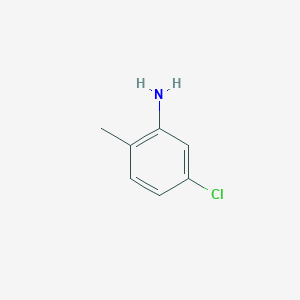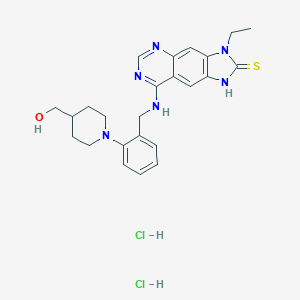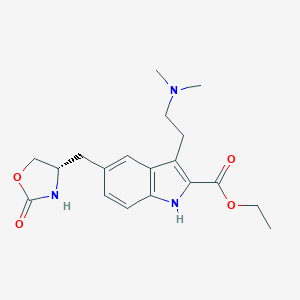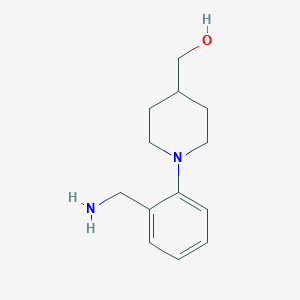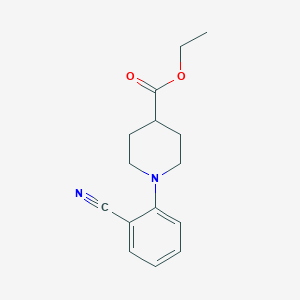![molecular formula C6FeK3N6<br>K3[Fe(CN)6]<br>K3[Fe(CN)]6<br>C6FeK3N6 B043070 Red prussiate CAS No. 13746-66-2](/img/structure/B43070.png)
Red prussiate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Prussian red involves various methodologies aimed at enhancing its physical and chemical properties for specific applications. For instance, a novel nanocomposite of Prussian red and polypyrrole has been synthesized for wastewater treatment applications, demonstrating improvements in thermal, mechanical, and electrical properties over pure polypyrrole and related nanocomposites. This nanocomposite also showed good photocatalytic activity towards dye and antibiotic degradation, indicative of its potential in environmental applications (Rizvi et al., 2019). Other synthetic strategies for Prussian blue analogues (PBA) have been compared, emphasizing the impact of synthesis parameters on the structural and electrochemical performance of PBA materials, highlighting their potential as cathode material for various battery types (Kjeldgaard et al., 2021).
Molecular Structure Analysis
The molecular structure of Prussian red and its analogues plays a crucial role in determining their physicochemical and electrochemical properties. Prussian red nanoparticles synthesized through catalytic reactions involving hydrogen peroxide activation have shown significant improvements in catalytic rate constants compared to natural enzyme peroxidase, attributing to their size-dependent catalytic activity (Komkova et al., 2018). This highlights the importance of molecular structure in enhancing the catalytic properties of Prussian red nanoparticles.
Chemical Reactions and Properties
Prussian red undergoes various chemical reactions that contribute to its diverse properties and applications. For example, Prussian blue nanoparticles synthesized on filter paper have been applied in the sensing field, exploiting the reduction of hydrogen peroxide at low applied potential for the development of electrochemical biosensors. This demonstrates Prussian red's versatility in chemical reactions and its potential in biosensing applications (Cinti et al., 2018).
Physical Properties Analysis
The physical properties of Prussian red, such as its mesoporous structure and thermal stability, are critical for its application in various fields. The synthesis of mesoporous Prussian blue analogues through a template-free methodology has shown promise as high-performance cathode materials in sodium-ion batteries, emphasizing the role of crystalline mesostructures in enhancing electrochemical performance (Yue et al., 2014).
Chemical Properties Analysis
The chemical properties of Prussian red, including its electrocatalytic activity and stability, are pivotal in its application as a material for electrochemical sensors and batteries. For instance, Prussian blue-modified Au nanoparticles have demonstrated dramatic catalytic activity toward the reduction of hydrogen peroxide, showcasing Prussian red's potential in the construction of hydrogen peroxide sensors (Qiu et al., 2007).
Applications De Recherche Scientifique
-
Sodium Ferrocyanide Production
- Application Summary : Red Prussiate is used in the production of Sodium Ferrocyanide .
- Methods of Application : Sodium Ferrocyanide is produced industrially from hydrogen cyanide, ferrous chloride, and calcium hydroxide .
- Results or Outcomes : The result is the production of Sodium Ferrocyanide, a compound used in various industries .
-
Stabilizer for Welding Rods
-
Mercaptans Removal in Petroleum Industry
-
Anticaking Agent in Salt and Salt Substitutes
-
Prussian Blue Production
Orientations Futures
Propriétés
IUPAC Name |
tripotassium;iron(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGOPQKDHGXNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeK3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ferricyanide | |
CAS RN |
13746-66-2 | |
| Record name | Potassium ferricyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



